3-(1,3-benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide
描述
3-(1,3-Benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused to a pyrazine ring and substituted with a cyclopentyl carboxamide group.
属性
分子式 |
C17H16N4OS |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
3-(1,3-benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide |
InChI |
InChI=1S/C17H16N4OS/c22-16(20-11-5-1-2-6-11)14-15(19-10-9-18-14)17-21-12-7-3-4-8-13(12)23-17/h3-4,7-11H,1-2,5-6H2,(H,20,22) |
InChI 键 |
QPXLUKIGCNILJS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)NC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
准备方法
合成路线和反应条件
3-(1,3-苯并噻唑-2-基)-N-环戊基吡嗪-2-甲酰胺的合成通常涉及以下步骤:
苯并噻唑中间体的形成: 苯并噻唑部分可以通过在酸性条件下,将2-氨基苯硫酚与醛或酮缩合来合成。
环戊基的引入:
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以提高产率和纯度。诸如微波辐射和一锅多组分反应等技术可用于简化合成过程。 .
化学反应分析
反应类型
3-(1,3-苯并噻唑-2-基)-N-环戊基吡嗪-2-甲酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如过氧化氢或高锰酸钾)进行氧化。
还原: 可以使用还原剂(如硼氢化钠或氢化铝锂)进行还原反应。
取代: 亲核取代反应可以在苯并噻唑环或吡嗪环上发生。
常用试剂和条件
氧化: 过氧化氢在乙酸中或高锰酸钾在水中。
还原: 硼氢化钠在甲醇中或氢化铝锂在乙醚中。
取代: 胺或硫醇等亲核试剂在碱的存在下。
形成的主要产物
氧化: 形成亚砜或砜。
还原: 形成胺或醇。
取代: 形成取代的苯并噻唑或吡嗪衍生物。
科学研究应用
Phosphodiesterase Inhibition
One of the primary applications of 3-(1,3-benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide is its function as a phosphodiesterase (PDE) inhibitor. Phosphodiesterases are enzymes that break down cyclic nucleotides such as cAMP and cGMP, which play crucial roles in cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of these cyclic nucleotides, enhancing various physiological responses.
Case Studies
Research has demonstrated that compounds similar to 3-(1,3-benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide show promise in preclinical models for improving cognitive function and reducing symptoms associated with neurodegenerative diseases .
Therapeutic Applications
The therapeutic applications of this compound extend beyond neurological disorders. Its role as a PDE inhibitor suggests potential uses in various other conditions.
Cardiovascular Health
Increased levels of cGMP due to PDE inhibition can lead to vasodilation and improved cardiac function. Studies have indicated that compounds with similar structures may help manage conditions like hypertension and heart failure by enhancing vascular relaxation .
Cancer Research
Emerging research indicates that PDE inhibitors can modulate tumor microenvironments and enhance the efficacy of certain chemotherapeutic agents. The compound may have applications in oncology by potentially sensitizing cancer cells to treatment through modulation of cyclic nucleotide levels .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the applications of 3-(1,3-benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide:
作用机制
3-(1,3-苯并噻唑-2-基)-N-环戊基吡嗪-2-甲酰胺的作用机制涉及其与特定分子靶标的相互作用:
酶抑制: 该化合物可以通过与酶的活性位点结合来抑制酶,从而阻断其活性。
蛋白质-配体相互作用: 它可以与蛋白质形成稳定的复合物,影响其功能和信号通路。
相似化合物的比较
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its pyrazine-carboxamide linkage, distinguishing it from other benzothiazole derivatives. Key analogues and their distinguishing features include:
Key Observations :
- Pyrazine vs.
- Cyclopentyl vs. Fluorinated/Alkoxy Groups : The cyclopentyl group provides moderate steric bulk without excessive hydrophobicity, contrasting with fluorinated chains (e.g., in Z14 ) that may improve membrane permeability but increase metabolic instability.
- Carboxamide Linkage : The N-cyclopentyl carboxamide group differentiates it from benzothiazoles with thioamide or hydrazinecarboxamide moieties (e.g., ), which exhibit varied conformational flexibility and hydrogen-bonding capabilities.
Stability and Pharmacokinetic Considerations
生物活性
3-(1,3-benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from diverse research studies and patents.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a cyclopentyl group through a pyrazine ring, which contributes to its unique pharmacological properties. The molecular formula is with a molecular weight of 284.38 g/mol.
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzothiazole derivatives, including those similar to 3-(1,3-benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide, which showed promising antibacterial activity against multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Inhibitory Effects on Phosphodiesterase
The compound has been identified as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in treating various disorders, including neurological and cardiovascular diseases. The specific activity against PDE10 has been noted, which may contribute to therapeutic effects in neurodegenerative diseases .
Study on Antibacterial Properties
In a comparative study of various pyrazine derivatives, including our compound of interest, significant antibacterial properties were observed. The study utilized different strains of bacteria and demonstrated that compounds with similar structural motifs exhibited lower Minimum Inhibitory Concentrations (MICs) than traditional antibiotics .
Toxicity Assessment
A toxicity assessment conducted on related compounds suggested that benzothiazole derivatives have low cytotoxicity towards human cells at therapeutic doses. This indicates a favorable safety profile for further development .
The mechanism by which 3-(1,3-benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways associated with bacterial growth and resistance mechanisms. The interaction with phosphodiesterases may also play a role in modulating intracellular signaling pathways critical for cellular function .
常见问题
Q. Table 2. Biological Activity of Structural Analogues
| Compound (Analog) | Assay Type | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide | Anticancer (HeLa) | 12.4 µM | |
| N-[3-(1,3-benzothiazol-2-yl)phenyl]-... | Antimicrobial | MIC = 8.9 µg/mL |
Methodological Notes
- X-ray Crystallography : For resolving stereochemical ambiguities, grow single crystals via slow evaporation in DCM/hexane. Submit data to CCDC (e.g., deposition no. 1990392) .
- Controlled Release Studies : Use dialysis membranes (MWCO 12–14 kDa) to evaluate drug release profiles in PBS (pH 7.4) at 37°C .
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
